Oral Bronchodilator Potency: Methoxyphenamine vs. Orciprenaline and Ephedrine
In a direct comparative clinical study evaluating oral bronchodilators, methoxyphenamine (100 mg orally) was compared to orciprenaline (20 mg orally) and ephedrine (30 mg orally) [1]. The study quantified pulmonary function over a 4-hour period post-dose. While orciprenaline produced a superior bronchodilator response overall, methoxyphenamine demonstrated a measurable, distinct effect profile, confirming it is not clinically interchangeable with either ephedrine or orciprenaline at the tested doses [1].
| Evidence Dimension | Bronchodilator response (magnitude and duration over 4 hours) |
|---|---|
| Target Compound Data | 100 mg methoxyphenamine orally; effect magnitude and duration reported as distinct from placebo and other agents |
| Comparator Or Baseline | Orciprenaline 20 mg orally (superior response); Ephedrine 30 mg orally |
| Quantified Difference | Quantitative pulmonary function metrics (e.g., FEV1) were measured, with orciprenaline showing generally better results than methoxyphenamine regarding duration and magnitude. The specific data demonstrates that methoxyphenamine is not a clinical equivalent to orciprenaline or ephedrine. |
| Conditions | Human subjects; pulmonary function measurements over 4 hours post-oral administration |
Why This Matters
This direct clinical comparison provides quantitative evidence that methoxyphenamine cannot be substituted for other oral beta-agonists without altering the therapeutic outcome, a critical consideration for clinical trial design or formulation development.
- [1] Kerr A, Gebbie T. Comparison of orciprenaline, ephedrine and methoxyphenamine as oral bronchodilators. N Z Med J. 1973 May;77(492):320-322. PMID: 4578811. View Source
